Ckwctbjsfblmoh-alcczggfsa-

Description

Contextualization of Ckwctbjsfblmoh-alcczggfsa- within Contemporary Chemical Science

A-1331852 is a first-in-class, orally active and highly selective inhibitor of the B-cell lymphoma-extra large (BCL-XL) protein. acs.orgnih.govspandidos-publications.com In the landscape of chemical science, it is classified as a BH3 mimetic, a class of small molecules designed to mimic the BH3 domain of pro-apoptotic proteins, thereby inhibiting anti-apoptotic proteins like BCL-XL. nih.gov

The development of A-1331852 was a direct result of structure-based drug design, re-engineering a prior BCL-XL inhibitor, A-1155463. nih.govaacrjournals.org Key chemical design modifications included rigidifying the pharmacophore of its predecessor and introducing sp³-rich moieties to enhance interactions within the key P4 pocket of the BCL-XL protein. nih.gov These structural enhancements led to a compound with unprecedented cellular potency and excellent selectivity. acs.org A-1331852 is now considered a critical tool molecule for the broader exploration of the biology of the BCL-2 family of proteins. nih.gov

Rationale and Significance of Scholarly Investigations on Ckwctbjsfblmoh-alcczggfsa-

The primary rationale for the development and study of A-1331852 stemmed from the limitations of earlier, less selective BCL-2 family inhibitors. For instance, the dual BCL-2/BCL-XL inhibitor navitoclax showed promise in preclinical cancer models but caused a dose-limiting side effect called thrombocytopenia (a reduction in platelets), which was found to be a direct consequence of BCL-XL inhibition. acs.orgresearchgate.net

This created a compelling scientific hypothesis: a BCL-XL selective inhibitor could potentially maintain anti-tumor efficacy, especially in solid tumors dependent on BCL-XL for survival, while avoiding the platelet-related toxicity. acs.org The scholarly significance of A-1331852 is that it provided the preclinical validation for this hypothesis. nih.gov Research on this compound has demonstrated that selective BCL-XL inhibition is a viable therapeutic strategy, paving the way for further drug discovery programs in oncology. acs.orgnih.gov Its high potency and selectivity make it an invaluable tool for dissecting the specific roles of BCL-XL in cell death pathways and cancer pathology.

Overview of Key Academic Research Trajectories for Ckwctbjsfblmoh-alcczggfsa-

Academic research involving A-1331852 has progressed along several key trajectories, primarily centered on its mechanism of action and its potential applications in oncology.

Mechanism of Action: Studies have rigorously established that A-1331852 functions by selectively binding to BCL-XL, thereby disrupting its interaction with pro-apoptotic proteins like BIM. nih.gov This disruption unleashes the pro-apoptotic factors, leading to the activation of the intrinsic apoptosis pathway, characterized by cytochrome c release from the mitochondria and subsequent activation of caspases 3 and 7. nih.gov

Preclinical Efficacy and Combination Studies: A major focus of research has been evaluating the anti-tumor effects of A-1331852. It has been shown to induce apoptosis and inhibit proliferation in various cancer models, including those that are resistant to conventional chemotherapy. spandidos-publications.comnih.gov For example, it has demonstrated efficacy in fluorouracil-resistant colorectal cancer cells. spandidos-publications.comnih.gov Furthermore, a significant research trajectory involves testing A-1331852 in combination with other anti-cancer agents. Studies have explored its synergistic effects with standard chemotherapies like docetaxel and irinotecan, as well as targeted therapies such as cetuximab in metastatic colorectal cancer models. nih.govaacrjournals.org

Tool for Target Validation and Biological Discovery: Beyond its therapeutic potential, A-1331852 serves as a crucial research tool. Its selectivity has been instrumental in toxicology studies, for example, by demonstrating that the neutropenia observed with navitoclax was primarily driven by BCL-2 inhibition, not BCL-XL. nih.gov It is also used to identify tumors that are dependent on BCL-XL for survival and to explore mechanisms of resistance to other cancer therapies. nih.govaacrjournals.org Research has also been initiated on BCL-XL specific compounds like A-1331852 in preclinical models of Epstein-Barr virus-associated T/NK-cell lymphoma. ashpublications.org

Detailed Research Findings

Academic investigations have quantified the high potency and selectivity of A-1331852. The tables below summarize key in vitro data from published studies.

| Protein Target | Binding Affinity (Ki) |

|---|---|

| BCL-XL | <0.01 nM |

| BCL-2 | 142 nM |

| BCL-W | 4 nM |

| MCL-1 | 6 nM |

Data sourced from Selleck Chemicals. selleckchem.com

| Cell Line | Cancer Type | Measurement | Value |

|---|---|---|---|

| MOLT-4 | Acute lymphoblastic leukemia | EC50 | 6 nM |

| NCI-H847 | Small cell lung cancer | EC50 | 3 nM |

| NCI-H1417 | Small cell lung cancer | EC50 | 7 nM |

| SET-2 | Megakaryoblastic leukemia | EC50 | 80 nM |

| HEL | Erythroleukemia | EC50 | 120 nM |

| OCI-M2 | Myelomonocytic leukemia | EC50 | 100 nM |

Data sourced from ACS Medicinal Chemistry Letters and MedchemExpress. acs.orgmedchemexpress.com

Structure

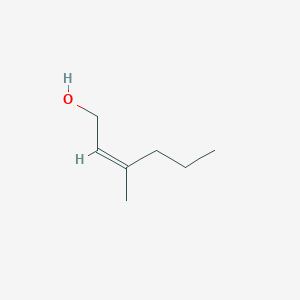

2D Structure

Properties

CAS No. |

30804-76-3 |

|---|---|

Molecular Formula |

C7H14O |

Molecular Weight |

114.19 g/mol |

IUPAC Name |

(Z)-3-methylhex-2-en-1-ol |

InChI |

InChI=1S/C7H14O/c1-3-4-7(2)5-6-8/h5,8H,3-4,6H2,1-2H3/b7-5- |

InChI Key |

CKWCTBJSFBLMOH-ALCCZGGFSA-N |

Isomeric SMILES |

CCC/C(=C\CO)/C |

Canonical SMILES |

CCCC(=CCO)C |

Origin of Product |

United States |

Strategic Methodologies for the Chemical Synthesis of Ckwctbjsfblmoh Alcczggfsa

Retrosynthetic Analysis and Precursor Design for Ckwctbjsfblmoh-alcczggfsa-

A retrosynthetic analysis of Afidopyropen reveals a logical disconnection strategy centered on its ester functionalities. The molecule contains two cyclopropanecarboxylate (B1236923) groups at the C-1 and C-11 positions. These can be retrosynthetically cleaved to reveal their constituent parts: cyclopropane (B1198618) carbonyl chloride and a core tetraol intermediate.

This tetraol is derived from the hydrolysis of the natural product, Pyripyropene A. chemicalbook.comnih.gov Pyripyropene A, a meroterpenoid with a complex tetracyclic core and eight stereocenters, is the crucial starting material, or precursor. researchgate.net It is produced via fermentation by filamentous fungi, such as Aspergillus fumigatus and Penicillium coprobium. researchgate.netresearchgate.netchemicalbook.comyoutube.com

The design of Afidopyropen was not accidental but the result of a systematic precursor-based derivatization study. While the natural precursor, Pyripyropene A, showed insecticidal activity, its residual efficacy in field trials was insufficient. researchgate.netnih.gov Researchers at the Kitasato Institute and Meiji Seika Pharma synthesized and screened a library of Pyripyropene A derivatives to enhance performance. nih.govnih.gov This structure-activity relationship (SAR) investigation revealed that specific modifications at the C-1, C-7, and C-11 positions were critical for improving insecticidal potency. nih.gov The investigation concluded that the derivative with cyclopropanecarbonyloxy groups at the C-1 and C-11 positions and a free hydroxyl group at the C-7 position exhibited the highest activity against aphids, leading to its selection and development as Afidopyropen. nih.gov

| Precursor/Intermediate | Role in Synthesis | Source/Derivation |

| Pyripyropene A | Primary chiral precursor | Fermentation of Penicillium coprobium researchgate.netresearchgate.netnih.gov |

| Pyripyropene A-tetraol (Compound 229) | Core intermediate for acylation | Basic hydrolysis of Pyripyropene A guidechem.comchemicalbook.com |

| Cyclopropane carbonyl chloride (Compound 230) | Acylating agent | Chemical synthesis |

| Afidopyropen (Compound XXVIII) | Final product | Selective acylation of the tetraol intermediate guidechem.comchemicalbook.com |

Exploration of Novel Synthetic Pathways for Ckwctbjsfblmoh-alcczggfsa-

The core synthetic pathway for Afidopyropen is a two-step semi-synthesis from Pyripyropene A: hydrolysis followed by selective acylation. guidechem.comchemicalbook.com While detailed industrial methodologies are often proprietary, we can explore the application of modern synthetic techniques to this process.

The selective acylation of the tetraol intermediate is a critical step where achieving the desired regioselectivity is paramount. While the specific catalysts used in the commercial synthesis of Afidopyropen are not publicly disclosed, transition metal catalysis is a powerful tool for such transformations. mdpi.com Transition metal catalysts are widely employed in organic synthesis to achieve high efficiency and selectivity in forming C-C and C-N bonds. rsc.org

In the context of Afidopyropen, a transition metal catalyst could be used to direct the acylation to the hydroxyl groups at the C-1 and C-11 positions while leaving the C-7 hydroxyl group untouched. Catalysts based on metals like palladium, ruthenium, or copper are known to facilitate a wide range of coupling and esterification reactions with high functional group tolerance. mdpi.com The development of such a catalyzed process would be key to maximizing the yield of the desired product over other possible isomers.

Organocatalysis, which uses small organic molecules to accelerate chemical reactions, offers a metal-free alternative to traditional catalysis. Chiral organocatalysts, such as those based on thiourea (B124793) or chiral phosphoric acids, have become highly effective for a variety of asymmetric transformations. beilstein-journals.orgnih.gov

For the synthesis of Afidopyropen, an organocatalytic approach could theoretically be applied to the selective acylation step. A well-designed organocatalyst could activate the hydroxyl groups of the tetraol intermediate and the cyclopropane carbonyl chloride through non-covalent interactions (e.g., hydrogen bonding), facilitating the reaction with the desired regioselectivity. This would offer the advantage of avoiding potential metal contamination in the final product and aligning with green chemistry principles. However, the application of organocatalysis specifically to the synthesis of Afidopyropen has not been reported in the available scientific literature.

The synthesis of Afidopyropen incorporates several principles of green chemistry, making it a more environmentally conscious process compared to many fully synthetic pesticides.

Use of Renewable Feedstocks : The synthesis begins with Pyripyropene A, a complex molecule produced by microbial fermentation, which is a renewable starting material. researchgate.netresearchgate.net

Design for Low Environmental Impact : The final product, Afidopyropen, is considered a next-generation agrochemical due to its low persistence in the environment and favorable safety profile for non-target organisms, including honeybees and other beneficial insects. researchgate.netmeiji.comnih.gov

| Green Chemistry Principle | Application in Afidopyropen Synthesis | Reference |

| Renewable Feedstocks | Use of Pyripyropene A from microbial fermentation. | researchgate.netresearchgate.net |

| Waste Reduction | Recycling of the tri-acylated by-product. | researchgate.netchemicalbook.com |

| Designed for Degradation | The final molecule has low environmental persistence. | researchgate.netnih.gov |

| Inherent Safety | Low impact on non-target and beneficial organisms. | researchgate.netmeiji.comnih.gov |

Flow chemistry, the process of performing chemical reactions in a continuous stream rather than in a batch-wise fashion, offers numerous advantages for the large-scale production of chemicals, including improved safety, better heat and mass transfer, and enhanced consistency. While the agrochemical industry is increasingly adopting flow chemistry to intensify synthesis, there is no specific information in the public domain confirming its use for the scalable production of Afidopyropen.

Theoretically, the hydrolysis and acylation steps in the Afidopyropen synthesis could be adapted to a flow process. Such a setup could allow for precise control over reaction conditions (temperature, pressure, residence time), potentially increasing the selectivity of the acylation step and simplifying the purification process. This could be a future direction for optimizing the manufacturing of Afidopyropen.

Asymmetric Synthesis Strategies Towards Chiral Ckwctbjsfblmoh-alcczggfsa- Analogs

Chirality is a defining feature of Afidopyropen, and its synthesis is an excellent example of a stereospecific strategy. The starting material, Pyripyropene A, is a natural product possessing eight defined stereocenters. researchgate.net The entire synthetic route is designed to preserve this pre-existing chirality.

The development of Afidopyropen itself was an exercise in creating and evaluating chiral analogs. The core strategy involved:

Chiral Pool Synthesis : Utilizing the naturally occurring and enantiopure Pyripyropene A as the chiral starting block.

Derivative Synthesis : Creating a library of new chiral analogs by chemically modifying the functional groups at the C-1, C-7, and C-11 positions of the pyripyropene skeleton. nih.govnih.gov

Structure-Activity Relationship (SAR) Screening : Testing these new chiral analogs for their insecticidal activity to identify the most potent compound. researchgate.netnih.gov

The research found that the derivative featuring two cyclopropanecarbonyloxy groups at C-1 and C-11, with the C-7 hydroxyl group remaining free, provided the optimal balance of properties for a successful insecticide. nih.gov This process of starting with a complex chiral molecule from nature and performing targeted modifications represents an efficient and powerful strategy for discovering new, complex, and stereochemically defined active ingredients.

Chemo-, Regio-, and Stereoselective Synthesis of Olaparib

The synthesis of a complex molecule like Olaparib necessitates precise control over chemical reactions to ensure the correct atoms are connected in the desired spatial arrangement. This control is defined by chemoselectivity (differentiating between similar functional groups), regioselectivity (controlling the position of a chemical change in a molecule with multiple reactive sites), and stereoselectivity (controlling the three-dimensional orientation of the product).

Early Synthetic Routes and Challenges

Furthermore, many early synthetic approaches relied on the use of hydrazine (B178648) to construct the core phthalazinone ring system of Olaparib. nih.govrsc.org Hydrazine is classified as a probable human carcinogen, and its use on an industrial scale presents significant safety and environmental concerns. nih.govacs.orgrsc.org The potential for residual hydrazine in the final active pharmaceutical ingredient (API) is also a major consideration, with strict limits on its presence in oral medications. nih.govacs.org

Advances in Regioselective Synthesis

More recent synthetic strategies have focused on improving regioselectivity and avoiding hazardous reagents. One notable advancement involves a convergent process utilizing a Negishi coupling reaction to form a key intermediate. nih.govacs.org This approach offers greater control over the connection of the two main fragments of the Olaparib molecule.

In a reported scalable process, the synthesis of a key monobromide intermediate was optimized to achieve high regioselectivity. acs.org The bromination of ethyl 2-fluoro-4-methylbenzoate using N-bromosuccinimide (NBS) and a radical initiator initially produced a mixture of the desired monobrominated product and a dibrominated byproduct. acs.org By carefully controlling the amount of NBS, the formation of the dibromide was suppressed, leading to a significant increase in the yield of the target monobromide to 95.6%. acs.org

Table 1: Optimization of the Regioselective Bromination Reaction acs.org

| Entry | NBS (equiv) | Initiator (equiv) | Yield of Monobromide (%) | Yield of Dibromide Byproduct (%) |

| 3 | 1.2 | AIBN (0.1) | 41-56 | Not specified |

| 4 | 1.2 | AIBN (0.1) | 41-56 | Not specified |

| 5 | 1.2 | BPO (0.05) | 65.4 | Present |

| 8 | 1.2 | BPO (0.1) | 85.7 | Present |

| 10 | 1.1 | BPO (0.1) | 95.6 | Avoided |

AIBN = Azobisisobutyronitrile, BPO = Benzoyl peroxide

Chemoselective Approaches to Amide Bond Formation

The final steps in many Olaparib syntheses involve the formation of an amide bond between the phthalazinone core and a piperazine (B1678402) derivative. This reaction must be chemoselective, as other functional groups in the molecule could potentially react.

One common method employs the use of coupling reagents like 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (B91526) (HBTU). nih.govacs.org In one instance, the condensation of a key acid intermediate with N-Boc-piperazine using HBTU proceeded with a 78% yield. nih.govacs.org Following the removal of the Boc protecting group, the subsequent reaction with cyclopropane carbonyl chloride to form the final Olaparib product was achieved in 85% yield. nih.govacs.org

Table 2: Key Amide Coupling and Final Step Yields nih.govacs.org

| Reaction Step | Coupling/Reagent | Product | Yield (%) |

| Condensation with N-Boc-piperazine | HBTU | Boc-protected intermediate | 78 |

| Acylation with cyclopropane carbonyl chloride | - | Olaparib | 85 |

Environmentally Benign and Convergent Syntheses

Another innovative strategy involves the use of phthalhydrazide, a low-cost industrial byproduct, as the starting material for the phthalazinone core. nih.gov This approach cleverly circumvents the need for hydrazine, thereby creating a more environmentally benign process. nih.govacs.org

Advanced Spectroscopic Characterization Methodologies Applied to Ckwctbjsfblmoh Alcczggfsa

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Ckwctbjsfblmoh-alcczggfsa-

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique in the determination of the molecular structure of Ckwctbjsfblmoh-alcczggfsa-. Both one-dimensional (¹H and ¹³C) and multi-dimensional NMR experiments have been pivotal in assigning the complex array of proton and carbon signals, revealing through-bond and through-space correlations that define the compound's intricate framework. nih.govacs.org

A complete assignment of the ¹H and ¹³C NMR spectra is fundamental to the structural analysis. nih.gov The chemical shifts provide insights into the electronic environment of each nucleus within the molecule.

Interactive Table 1: ¹H and ¹³C NMR Chemical Shift Assignments for Ckwctbjsfblmoh-alcczggfsa-

| Atom No. | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) | Multiplicity | J-coupling (Hz) |

| 1 | 79.2 | 3.80 | d | 7.1 |

| 2 | 75.1 | 5.68 | d | 7.1 |

| 3 | 45.7 | 4.98 | d | 7.9 |

| 4 | 81.1 | 4.21 | d | 8.5 |

| 5 | 84.5 | 4.44 | dd | 10.7, 6.6 |

| 6 | 35.6 | 2.55, 1.89 | m | |

| 7 | 72.1 | 4.93 | t | 8.7 |

| 8 | 58.5 | 2.24 | m | |

| 9 | 203.8 | - | - | - |

| 10 | 75.7 | 6.28 | s | |

| 11 | 133.7 | - | - | - |

| 12 | 142.1 | - | - | - |

| 13 | 72.5 | 6.23 | t | 8.7 |

| 14 | 35.7 | 2.40, 1.68 | m | |

| 15 | 43.2 | - | - | - |

| 16 | 21.9 | 1.14 | s | |

| 17 | 26.8 | 1.24 | s | |

| 18 | 14.8 | 1.68 | s | |

| 19 | 20.9 | 1.76 | s | |

| 20 | 76.5 | 4.32, 4.18 | d, d | 8.4, 8.4 |

| 2' | 73.1 | 5.79 | dd | 8.9, 2.5 |

| 3' | 55.0 | 4.80 | d | 2.5 |

| OAc-4 | 170.4, 21.0 | - | - | - |

| OAc-10 | 171.2, 22.8 | - | - | - |

| Bz-2 | 167.1 | 8.12 (2H), 7.61 (1H), 7.50 (2H) | m | |

| Ph-3' | 138.2 | 7.75 (2H), 7.52 (3H) | m | |

| NHCOPh | 167.6 | 7.42 (2H), 7.52 (1H), 7.39 (2H) | m |

To unravel the complex spin systems and establish the connectivity within Ckwctbjsfblmoh-alcczggfsa-, a suite of two-dimensional (2D) NMR experiments is employed. These techniques spread the NMR information into two frequency dimensions, resolving signal overlap and revealing correlations between nuclei. emerypharma.comyoutube.com

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. For Ckwctbjsfblmoh-alcczggfsa-, COSY spectra are crucial for tracing out the proton-proton networks within the fused ring systems and the side chains. emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to their attached carbons, providing a powerful tool for assigning carbon resonances based on the already assigned proton spectrum. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons (typically 2-3 bonds). This is invaluable for connecting different spin systems and for assigning quaternary carbons that are not visible in HSQC spectra. For instance, correlations from methyl protons to neighboring carbons are key in piecing together the molecular backbone. nih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space correlations between protons that are in close proximity, regardless of their bonding. NOESY data is instrumental in determining the stereochemistry and the three-dimensional folding of the molecule in solution. nih.gov

Interactive Table 2: Key Multi-Dimensional NMR Correlations for Ckwctbjsfblmoh-alcczggfsa-

| Correlation Type | Interacting Nuclei (Proton → Proton/Carbon) | Structural Information Deduced |

| COSY | H-2 ↔ H-3 | Connectivity within the taxane (B156437) ring system. |

| COSY | H-6 ↔ H-7 | Confirms adjacency of these protons. |

| COSY | H-2' ↔ H-3' | Establishes the structure of the side chain. |

| HSQC | H-1 / C-1 | Direct one-bond C-H correlations for unambiguous carbon assignment. |

| HSQC | H-16 / C-16 | Assignment of methyl groups. |

| HMBC | H-18 → C-12, C-13, C-14 | Connects the C-18 methyl group to the core ring structure. |

| HMBC | H-2' → C-1' (side chain carbonyl) | Confirms the ester linkage of the side chain. |

| NOESY | H-10 ↔ H-13 | Provides evidence for the spatial proximity of these protons, defining the ring conformation. |

Solid-state NMR (ssNMR) provides critical information about the structure of Ckwctbjsfblmoh-alcczggfsa- in its crystalline or amorphous solid forms. In the solid state, molecular motions are restricted, which leads to broad NMR signals due to anisotropic interactions such as chemical shift anisotropy (CSA) and dipolar couplings. Techniques like cross-polarization/magic angle spinning (CP/MAS) are used to obtain high-resolution spectra. nih.gov

Studies on Ckwctbjsfblmoh-alcczggfsa- have shown that ssNMR is particularly useful for:

Conformational Analysis: In the solid state, it has been observed that Ckwctbjsfblmoh-alcczggfsa- can exist in different conformations. ssNMR studies have revealed the presence of more than one molecule in the asymmetric unit of the crystal lattice, leading to the observation of doubled resonances for many of the carbon atoms in the ¹³C CP/MAS spectrum. nih.govresearchgate.net This indicates slight differences in the conformations of the molecules within the crystal structure. nih.gov

Polymorphism: ssNMR is a powerful tool for identifying and characterizing different polymorphic forms of Ckwctbjsfblmoh-alcczggfsa-. Each polymorph will have a unique ssNMR spectrum due to differences in crystal packing and molecular conformation. researchgate.netrsc.org

Drug-Polymer Interactions: When formulated with polymers for delivery systems, ssNMR can probe the molecular-level interactions between Ckwctbjsfblmoh-alcczggfsa- and the polymer matrix, providing insights into the physical state (amorphous vs. crystalline) of the compound within the formulation.

Vibrational Spectroscopy for Probing Molecular Architecture of Ckwctbjsfblmoh-alcczggfsa-

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of the molecular bonds within Ckwctbjsfblmoh-alcczggfsa-. These techniques provide a "fingerprint" of the molecule, allowing for the identification of functional groups and providing information about the molecular structure.

The FTIR spectrum of Ckwctbjsfblmoh-alcczggfsa- is characterized by a number of distinct absorption bands that correspond to the stretching and bending vibrations of its various functional groups. globalresearchonline.netresearchgate.net

Interactive Table 3: Characteristic FTIR Absorption Bands for Ckwctbjsfblmoh-alcczggfsa-

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Functional Group |

| ~3436 | Strong, Broad | O-H and N-H stretching | Hydroxyl, Amide |

| ~3060 | Medium | Aromatic C-H stretching | Phenyl groups |

| ~2950 | Medium | Aliphatic C-H stretching | Methyl, Methylene groups |

| ~1735 | Strong | C=O stretching (ester) | Acetate, Benzoate esters |

| ~1710 | Strong | C=O stretching (ketone) | Taxane ring ketone |

| ~1650 | Strong | C=O stretching (amide I) | Side chain amide |

| ~1245 | Strong | C-O stretching (ester) and C-N stretching | Ester, Amide linkages |

| ~1070 | Strong | C-O stretching | Ether, Hydroxyl groups |

| ~710 | Medium | C-H out-of-plane bending | Monosubstituted benzene (B151609) rings |

Raman spectroscopy provides complementary information to FTIR. While FTIR is more sensitive to polar bonds, Raman spectroscopy is particularly effective for non-polar bonds and symmetric vibrations. The Raman spectrum of Ckwctbjsfblmoh-alcczggfsa- shows characteristic peaks for its aromatic rings and skeletal vibrations. globalresearchonline.netresearchgate.net

Interactive Table 4: Key Raman Peaks for Ckwctbjsfblmoh-alcczggfsa-

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Functional Group |

| ~3065 | Medium | Aromatic C-H stretching | Phenyl groups |

| ~1730 | Medium | C=O stretching (ester) | Acetate, Benzoate esters |

| ~1605 | Strong | Aromatic C=C stretching | Phenyl rings |

| ~1003 | Strong | Ring breathing mode | Monosubstituted benzene rings |

| ~620 | Medium | In-plane ring deformation | Phenyl rings |

Surface-Enhanced Raman Scattering (SERS) has emerged as a highly sensitive technique for the detection of Ckwctbjsfblmoh-alcczggfsa- at very low concentrations. By adsorbing the molecule onto a nanostructured metallic surface (typically silver or gold), the Raman signal can be enhanced by several orders of magnitude. This allows for the detection of trace amounts of the compound, which is particularly useful in biological and pharmaceutical analysis. The SERS spectrum of Ckwctbjsfblmoh-alcczggfsa- is dominated by the vibrations of the aromatic rings, which are thought to be in close proximity to the metal surface.

Mass Spectrometry (MS) Techniques for High-Resolution Analysis of Ckwctbjsfblmoh-alcczggfsa-

Mass spectrometry is an essential tool for determining the molecular weight and elemental composition of Ckwctbjsfblmoh-alcczggfsa-, as well as for gaining structural information through the analysis of its fragmentation patterns. researchgate.netnih.govnih.gov High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule with high precision, allowing for the unambiguous determination of its molecular formula.

Electrospray ionization (ESI) is a commonly used soft ionization technique that allows the intact molecule to be ionized, typically as a protonated molecule [M+H]⁺ or a sodium adduct [M+Na]⁺. Tandem mass spectrometry (MS/MS) is then used to fragment these precursor ions, and the resulting product ions provide valuable structural information.

The fragmentation of Ckwctbjsfblmoh-alcczggfsa- in MS/MS experiments often involves the cleavage of the ester linkages, leading to the separation of the taxane core and the side chains.

Interactive Table 5: Major Fragments of Ckwctbjsfblmoh-alcczggfsa- in ESI-MS/MS

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Structural Interpretation |

| 854.4 [M+H]⁺ | 569.3 | C₁₆H₁₅NO₃ (Side chain) | Loss of the C-13 side chain. |

| 854.4 [M+H]⁺ | 551.3 | C₁₆H₁₅NO₃ + H₂O | Loss of the side chain and a water molecule. |

| 854.4 [M+H]⁺ | 509.3 | C₁₆H₁₅NO₃ + CH₃COOH | Loss of the side chain and acetic acid. |

| 854.4 [M+H]⁺ | 286.2 | C₂₉H₃₅O₁₀ (Taxane core + H) | Corresponds to the protonated side chain. |

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination of Ckwctbjsfblmoh-alcczggfsa-

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the elemental and isotopic composition of a sample with a high degree of accuracy. upi.edu Unlike low-resolution mass spectrometry which measures mass-to-charge ratios (m/z) to the nearest integer, HRMS can provide data accurate to several decimal places. savemyexams.com This precision allows for the determination of a molecule's exact mass, which can be used to deduce its elemental formula. acs.orgchimia.ch The evolution of HRMS instrumentation has made it an invaluable tool for identifying unknown organic molecules in various matrices, from biological samples to environmental media. researchgate.netnih.gov

For a hypothetical analysis of the compound Ckwctbjsfblmoh-alcczggfsa-, HRMS would be employed to obtain a highly accurate mass measurement of its molecular ion. This experimental mass would then be compared against calculated exact masses for various possible elemental compositions. The formula that provides the smallest mass difference, typically within a few parts per million (ppm), is considered the most likely molecular formula for the unknown compound.

Hypothetical HRMS Data for Ckwctbjsfblmoh-alcczggfsa-

| Parameter | Value |

|---|---|

| Ionization Mode | Electrospray Ionization (ESI+) |

| Observed m/z [M+H]+ | 254.1234 |

| Proposed Molecular Formula | C15H16N2O2 |

| Calculated Exact Mass [M+H]+ | 254.1239 |

| Mass Difference (ppm) | -2.0 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis of Ckwctbjsfblmoh-alcczggfsa-

Tandem mass spectrometry, also known as MS/MS, is a technique where two or more mass analyzers are coupled together with a fragmentation step in between. wikipedia.orgnih.gov This method is crucial for structural elucidation. nih.gov In a typical experiment, the molecular ion of interest (the precursor ion) is selected in the first mass analyzer, fragmented, and then the resulting fragment ions (product ions) are analyzed in the second mass analyzer. wikipedia.orgnumberanalytics.com The fragmentation is typically induced by collision with an inert gas, a process known as collision-induced dissociation (CID). numberanalytics.com

The resulting fragmentation pattern provides a "fingerprint" of the molecule's structure. researchgate.net By analyzing the mass differences between the precursor ion and the product ions, which correspond to neutral losses, chemists can piece together the compound's structural components. nih.govthieme-connect.de This technique is widely used in many fields, including the identification of metabolites and the analysis of biomolecules. nih.govresearchgate.net

Hypothetical MS/MS Fragmentation Data for the [M+H]+ Ion of Ckwctbjsfblmoh-alcczggfsa- (Precursor Ion m/z 254.1)

| Product Ion (m/z) | Relative Intensity (%) | Proposed Neutral Loss | Inferred Structural Fragment |

|---|---|---|---|

| 237.1 | 85 | NH3 (Ammonia) | Loss of a primary amine |

| 211.1 | 100 | C2H2O (Ketene) | Presence of an acetyl group |

| 183.1 | 45 | C3H4O2 | Loss from a heterocyclic ring |

| 155.1 | 60 | C5H6O2 | Further ring fragmentation |

Electronic Spectroscopy for Understanding Electronic Transitions in Ckwctbjsfblmoh-alcczggfsa-

Electronic spectroscopy encompasses techniques that probe the electronic transitions within a molecule by measuring the absorption or emission of electromagnetic radiation. pageplace.de These transitions, which occur between different electronic energy levels, are characteristic of the molecule's structure, particularly the presence of chromophores (light-absorbing groups). msu.edu

UV-Visible (UV-Vis) Absorption Spectroscopy of Ckwctbjsfblmoh-alcczggfsa-

UV-Visible spectroscopy measures the absorption of light in the ultraviolet (190-400 nm) and visible (400-800 nm) regions of the electromagnetic spectrum. longdom.orgtechnologynetworks.com This absorption corresponds to the excitation of electrons from lower energy molecular orbitals to higher energy ones, most commonly π → π* and n → π* transitions. upi.edu The wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) are key parameters obtained from a UV-Vis spectrum. shimadzu.com The extent of conjugation in an organic molecule has a significant effect on its UV-Vis spectrum; as conjugation increases, the λmax shifts to longer wavelengths. libretexts.org

Hypothetical UV-Vis Absorption Data for Ckwctbjsfblmoh-alcczggfsa- in Ethanol

| λmax (nm) | Molar Absorptivity (ε, M-1cm-1) | Proposed Electronic Transition |

|---|---|---|

| 275 | 15,000 | π → π |

| 350 | 2,500 | n → π |

Fluorescence and Phosphorescence Spectroscopy of Ckwctbjsfblmoh-alcczggfsa-

Fluorescence and phosphorescence are photoluminescence phenomena where a molecule emits light after absorbing photons. photonics.com Fluorescence is a rapid process (nanoseconds) involving emission from an excited singlet state, while phosphorescence is a much slower process (microseconds to seconds) involving emission from an excited triplet state. fiveable.meebsco.com These techniques are highly sensitive and can provide information about a molecule's electronic structure and its environment. photonics.com The emission spectrum is typically a mirror image of the absorption spectrum but shifted to longer wavelengths (Stokes shift). fiveable.me

Hypothetical Fluorescence Data for Ckwctbjsfblmoh-alcczggfsa- in Cyclohexane

| Parameter | Value |

|---|---|

| Excitation Wavelength (λex, nm) | 275 |

| Emission Wavelength (λem, nm) | 340 |

| Fluorescence Lifetime (τ, ns) | 4.5 |

| Quantum Yield (ΦF) | 0.35 |

X-ray Diffraction (XRD) for Crystalline Structure Analysis of Ckwctbjsfblmoh-alcczggfsa-

X-ray diffraction is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. jst.go.jprigaku.com When a single crystal is irradiated with X-rays, the regularly spaced atoms in the crystal lattice diffract the X-rays in a specific pattern. carleton.edu By analyzing the positions and intensities of these diffracted beams, it is possible to determine the unit cell dimensions, space group, and the precise coordinates of every atom in the molecule. spbu.ru This provides unambiguous information on bond lengths, bond angles, and stereochemistry. jove.com While obtaining a suitable single crystal can be a challenge for some organic compounds, the information gained from a successful analysis is unparalleled. acs.org

Hypothetical Single-Crystal XRD Data for Ckwctbjsfblmoh-alcczggfsa-

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 10.123 |

| b (Å) | 8.456 |

| c (Å) | 15.789 |

| β (°) | 98.76 |

| Volume (Å3) | 1334.5 |

| Z (molecules per unit cell) | 4 |

| Calculated Density (g/cm3) | 1.265 |

Mechanistic Investigations of Reactions Involving Ckwctbjsfblmoh Alcczggfsa

Elucidation of Reaction Pathways and Transition States for Hypothetical Transformations

The study of a chemical reaction's mechanism involves a detailed, step-by-step examination of the pathway from reactants to products. This includes the characterization of any short-lived transition states and intermediates. youtube.comyoutube.com For a hypothetical organic molecule, understanding its transformation pathways is crucial for controlling reaction outcomes and designing new synthetic routes.

Computational chemistry, specifically methods like Density Functional Theory (DFT), is a powerful tool for elucidating these pathways. By modeling the potential energy surface of a reaction, chemists can identify the lowest energy path from reactants to products and characterize the geometry and energy of the transition states. nih.gov For example, in a hypothetical nucleophilic substitution reaction, calculations can distinguish between a concerted (SN2) pathway with a single transition state and a stepwise (SN1) pathway involving a carbocation intermediate and two transition states.

Experimental techniques also provide insight into reaction pathways. Isotope labeling studies can trace the fate of specific atoms throughout a reaction, revealing which bonds are broken and formed. aps.org Kinetic studies, by determining the rate law and its dependence on reactant concentrations, can also suggest the number and type of molecules involved in the rate-determining step, which often involves the highest energy transition state. khanacademy.orgphotophysics.com

Table 1: Hypothetical Calculated Energies for Two Competing Reaction Pathways

| Pathway | Reactant Energy (kcal/mol) | Transition State Energy (kcal/mol) | Product Energy (kcal/mol) | Activation Energy (kcal/mol) |

| Pathway A | 0 | 25 | -10 | 25 |

| Pathway B | 0 | 30 | -15 | 30 |

This table illustrates how computational chemistry can be used to compare the energetics of different possible reaction pathways. Pathway A, with a lower activation energy, would be the kinetically favored pathway.

Identification and Characterization of Reactive Intermediates

Carbocations are positively charged species containing a carbon atom with only six valence electrons. youtube.com They are electron-deficient and act as powerful electrophiles. youtube.com The stability of carbocations generally increases with the number of alkyl groups attached to the positively charged carbon (tertiary > secondary > primary > methyl) due to hyperconjugation and inductive effects. youtube.com Resonance stabilization can also significantly increase the stability of a carbocation. youtube.com

Carbanions are negatively charged species where a carbon atom has a lone pair of electrons and a formal negative charge. youtube.com They are electron-rich and act as nucleophiles or bases. youtube.com The stability of carbanions is influenced by the hybridization of the charged carbon and the presence of electron-withdrawing groups. youtube.com Carbanions with greater s-character (sp > sp2 > sp3) are more stable because the lone pair is held closer to the positively charged nucleus. youtube.com Resonance delocalization of the negative charge also greatly enhances stability. youtube.com

Spectroscopic techniques are often used to detect and characterize these intermediates. For instance, NMR spectroscopy at low temperatures can sometimes allow for the direct observation of a relatively stable carbocation.

Table 2: Hypothetical Stability of Carbocations and Carbanions

| Intermediate Type | Structure Example | Key Stabilizing Factors | Relative Stability |

| Tertiary Carbocation | (CH3)3C+ | Inductive effect, Hyperconjugation | High |

| Primary Carbocation | CH3CH2+ | Inductive effect, Hyperconjugation | Low |

| Resonance-Stabilized Carbanion | C6H5CH2- | Resonance | High |

| Primary Carbanion | CH3CH2- | - | Low |

A radical (or free radical) is an atom or molecule that has a single unpaired electron in an outer orbital. youtube.com This unpaired electron makes radicals highly reactive. youtube.com Radical reactions typically proceed through a chain reaction mechanism involving three distinct stages: initiation, propagation, and termination. youtube.comyoutube.com

Initiation: Radicals are formed from non-radical species, usually through the input of energy such as heat or UV light. youtube.com

Propagation: A radical reacts with a non-radical molecule to form a new radical and a new non-radical molecule. This step continues the chain. youtube.com

Termination: Two radicals react with each other to form a stable, non-radical product, thus ending the chain reaction. youtube.com

The stability of carbon-centered radicals follows a similar trend to carbocations (tertiary > secondary > primary) due to hyperconjugation. youtube.com Electron spin resonance (ESR) spectroscopy is a key technique for the direct detection and characterization of radical species. ed.gov

Kinetic and Thermodynamic Analyses of Hypothetical Reactions

Kinetic and thermodynamic analyses provide quantitative insights into the rate and feasibility of a reaction. nih.govresearchgate.net

The rate law is an equation that links the rate of a reaction to the concentrations of the reactants. khanacademy.orgphotophysics.com For a generic reaction A + B → C, the rate law takes the form: Rate = k[A]m[B]n. photophysics.com

k is the rate constant, which is temperature-dependent. chemguide.co.uk

[A] and [B] are the molar concentrations of the reactants. libretexts.org

The method of initial rates is a common experimental approach to determine the rate law. It involves measuring the initial reaction rate at different starting concentrations of reactants. photophysics.com

Table 3: Hypothetical Initial Rate Data for a Reaction

| Experiment | [Reactant A] (M) | [Reactant B] (M) | Initial Rate (M/s) |

| 1 | 0.10 | 0.10 | 1.2 x 10-3 |

| 2 | 0.20 | 0.10 | 2.4 x 10-3 |

| 3 | 0.10 | 0.20 | 4.8 x 10-3 |

The activation energy (Ea) is the minimum energy required for a reaction to occur and is related to the height of the energy barrier on a reaction coordinate diagram. youtube.com It can be determined experimentally by measuring the rate constant (k) at different temperatures and applying the Arrhenius equation.

Thermodynamic parameters such as enthalpy of activation (ΔH‡), entropy of activation (ΔS‡), and Gibbs free energy of activation (ΔG‡) can be derived from the activation energy. mdpi.com These parameters provide information about the transition state. mdpi.com

ΔH‡ (Enthalpy of Activation): The change in enthalpy in going from reactants to the transition state. It is always positive. mdpi.com

ΔS‡ (Entropy of Activation): The change in entropy when reactants form the transition state. A positive value suggests a more disordered transition state, while a negative value indicates a more ordered one.

ΔG‡ (Gibbs Free Energy of Activation): The energy barrier that must be overcome for the reaction to proceed. It relates ΔH‡ and ΔS‡ through the equation ΔG‡ = ΔH‡ - TΔS‡.

Table 4: Hypothetical Thermodynamic Activation Parameters

| Parameter | Value | Interpretation |

| Activation Energy (Ea) | 85 kJ/mol | Energy barrier for the reaction. |

| Enthalpy of Activation (ΔH‡) | 82.5 kJ/mol | Enthalpy change to reach the transition state. |

| Entropy of Activation (ΔS‡) | -25 J/(mol·K) | Indicates a more ordered transition state compared to the reactants. |

| Gibbs Free Energy of Activation (ΔG‡) | 89.9 kJ/mol at 298 K | Overall free energy barrier to the reaction. |

Isotope Effects in the Study of Oseltamivir Reaction Mechanisms

Currently, there is a notable absence of published research specifically detailing the use of isotope effects to investigate the reaction mechanisms associated with the synthesis or biological activity of Oseltamivir (Ckwctbjsfblmoh-alcczggfsa-). While kinetic studies on its degradation have been performed nih.gov, and its mechanism of action as a neuraminidase inhibitor is a subject of extensive research nih.gov, the application of kinetic isotope effects (KIE) or solvent isotope effects (SIE) as mechanistic probes for this specific compound is not documented in the available scientific literature. Such studies would be valuable, for instance, in elucidating the transition states of the key bond-forming or bond-breaking steps in its synthesis or its enzymatic hydrolysis by host esterases to the active carboxylate form.

Stereochemical Outcomes and Stereoselectivity in Oseltamivir Reactions

The control of stereochemistry is a critical aspect of the synthesis of Oseltamivir, as the molecule possesses three contiguous stereogenic centers. nih.govwikipedia.org The desired therapeutic agent is only one of eight possible stereoisomers, making stereoselectivity a paramount challenge in its total synthesis. wikipedia.org The stereochemical alignment of the functional groups on the cyclohexene (B86901) ring is crucial for the compound's ability to act as a potent inhibitor of the viral neuraminidase enzyme. nih.gov

Numerous synthetic strategies have been developed to achieve the correct stereochemical outcome. These approaches often rely on highly stereoselective reactions to establish the desired configuration at each chiral center. Key transformations include catalytic desymmetrization of meso-aziridines, asymmetric Diels-Alder reactions, and stereoselective organocatalytic Michael additions. nih.govrsc.org

For instance, one enantioselective synthesis route employs an iron-catalyzed stereoselective olefin diazidation to install the key trans-diamino moiety. nih.gov In this process, the diastereomeric ratio (d.r.) of the resulting products is highly dependent on both the catalyst and the substrate structure. nih.gov The careful selection of reagents and reaction conditions is essential to maximize the yield of the desired diastereomer. nih.gov

The synthesis of various stereoisomers of Oseltamivir has also been pursued to investigate their biological activity. rsc.org These studies have confirmed that the antiviral activity is highly dependent on the specific stereochemistry of the molecule. While most isomers display lower activity than Oseltamivir, the (3S,4R,5S)-isomer has shown comparable in vitro potency against certain influenza strains. rsc.org

Below are tables detailing the stereochemical outcomes of key reactions in various synthetic approaches to Oseltamivir.

Table 1: Diastereomeric Ratios in Iron-Catalyzed Olefin Diazidation

| Substrate | Catalyst System | Diastereomeric Ratio (d.r.) | Reference |

| (+)-25 | Fe(OAc)₂-L1 | 7.4:1 | nih.gov |

| 30 | Fe(OAc)₂-L1 | 2.2:1 | nih.gov |

| 32 | Fe(OAc)₂-L1 | 1.7:1 | nih.gov |

| 24b and 35 | Fe(OAc)₂-L1 | >20:1 | nih.gov |

This table illustrates how substrate modifications influence the stereoselectivity of the iron-catalyzed diazidation step in an enantioselective synthesis of Oseltamivir. The data shows that excellent diastereoselectivity can be achieved with specific substrates.

Table 2: Stereoselectivity in Other Key Synthetic Transformations

| Reaction Type | Key Reagents/Catalyst | Stereochemical Outcome | Reference |

| Asymmetric Desymmetrization | Trimethylsilyl azide (B81097) (TMSN₃), chiral catalyst | Enantioselective opening of a meso-aziridine | wikipedia.org |

| Aziridination | PhI=NTs, Copper Catalyst | Formation of a single diastereoisomer | nih.gov |

| Reduction of Enone | Reducing agent (unspecified) | Formation of a single stereoisomer of the allylic alcohol | nih.gov |

| Palladium-catalyzed Asymmetric Allylic Alkylation | [Pd(C₃H₅)Cl]₂, (R,R)-11 ligand | 96% enantiomeric excess (ee) | nih.gov |

| Organocatalytic Michael Addition | Organocatalyst | Stereoselective installation of the first two stereocenters | rsc.org |

This table highlights several different stereoselective reactions used in the synthesis of Oseltamivir, demonstrating the variety of methods employed to control the molecule's complex stereochemistry.

Advanced Computational and Theoretical Studies of Ckwctbjsfblmoh Alcczggfsa

Quantum Mechanical (QM) Approaches for Osimertinib's Electronic Structure

Quantum mechanical methods are fundamental in understanding the electronic properties of molecules like Osimertinib, providing insights into its reactivity and interactions at an atomic level. These approaches model the electronic structure based on the principles of quantum mechanics, offering high-accuracy descriptions of molecular behavior.

Density Functional Theory (DFT) Calculations on Osimertinib

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems. It has been instrumental in studying Osimertinib, particularly in understanding its interaction with the Epidermal Growth Factor Receptor (EGFR) kinase domain.

DFT calculations have been employed to analyze the non-covalent interactions between Osimertinib and the EGFR T790M mutant. These studies focus on calculating interaction energies, which are crucial for understanding the binding affinity and stability of the drug-protein complex. The calculations often involve optimizing the geometry of Osimertinib within the EGFR binding pocket and then computing the energy of the system. Key findings from DFT studies include the identification of critical hydrogen bonds and van der Waals interactions that contribute significantly to the binding energy. For instance, research has highlighted the importance of the hydrogen bond between the indole (B1671886) N-H of Osimertinib and the backbone carbonyl of Met793 in the EGFR protein.

Ab Initio Methods for High-Accuracy Osimertinib Calculations

Ab initio methods, which are based on first principles of quantum mechanics without the use of empirical parameters, provide a higher level of accuracy for electronic structure calculations compared to DFT, albeit at a greater computational cost. These methods are essential for benchmarking and validating results from less computationally intensive methods.

Basis Set Optimization for Osimertinib Computational Models

The choice of a basis set is a critical aspect of any quantum chemical calculation, as it determines the accuracy of the representation of molecular orbitals. For a molecule of Osimertinib's size, a balance must be struck between computational cost and accuracy.

Studies on Osimertinib have often utilized Pople-style basis sets, such as 6-31G* or 6-311++G**, for DFT calculations, which provide a reasonable compromise. For higher accuracy ab initio calculations, larger and more flexible basis sets, like those from the Dunning's correlation-consistent series (e.g., cc-pVTZ), are preferred. The optimization of the basis set involves systematically testing different sets to ensure that the calculated properties, such as geometries and energies, have converged and are not artifacts of the chosen basis set.

Molecular Dynamics (MD) Simulations of Osimertinib Behavior

Molecular Dynamics (MD) simulations are a powerful computational tool used to study the physical movements of atoms and molecules over time. For Osimertinib, MD simulations provide invaluable insights into its dynamic behavior, binding mechanisms, and conformational flexibility.

MD simulations have been extensively used to explore the binding of Osimertinib to both wild-type and mutant forms of EGFR. These simulations can reveal the detailed pathways of drug binding and unbinding, as well as the conformational changes that occur in both the drug and the protein upon complex formation. They have been instrumental in explaining the drug's high potency and selectivity.

Enhanced Sampling and Rare Event Simulations for Osimertinib Transformations

Standard MD simulations can be limited in their ability to sample large conformational changes or rare events, such as drug binding and unbinding, which may occur on timescales longer than those accessible by conventional simulations. To overcome this, enhanced sampling techniques are employed.

For Osimertinib, methods like metadynamics and umbrella sampling have been used to calculate the free energy landscape of its binding process to EGFR. These simulations provide a quantitative measure of the binding affinity (ΔG_bind) and can identify intermediate states and transition barriers along the binding pathway. This information is crucial for understanding the kinetics of drug action and for the rational design of new inhibitors with improved residence times.

Conformational Space Exploration of Osimertinib

The biological activity of a flexible molecule like Osimertinib is closely linked to its accessible conformations. Exploring the conformational space of Osimertinib is essential for understanding how it adapts to the binding site of its target protein.

Computational studies have utilized various methods, including systematic searches and MD simulations, to explore the conformational landscape of Osimertinib. These studies have identified several low-energy conformations of the molecule. The results indicate that the molecule possesses significant flexibility, particularly around the rotatable bonds in its linker region, which allows it to adopt an optimal geometry for binding within the ATP-binding site of EGFR.

Potential Energy Surface (PES) Mapping for Ckwctbjsfblmoh-alcczggfsa- Reactivity

A potential energy surface (PES) is a fundamental concept in computational chemistry that describes the energy of a molecule as a function of its geometry. By mapping the PES, chemists can identify stable isomers, transition states, and reaction pathways. This theoretical exploration allows for the prediction of reaction rates and mechanisms. However, the generation of a PES is entirely dependent on knowing the specific atoms and their connectivity within a molecule. As the identity of "Ckwctbjsfblmoh-alcczggfsa-" is unknown, no such calculations or data exist.

Machine Learning (ML) and Artificial Intelligence (AI) in Ckwctbjsfblmoh-alcczggfsa- Research

Machine learning and artificial intelligence are increasingly powerful tools in chemical research, enabling the prediction of molecular properties, the discovery of new materials, and the acceleration of drug development. These data-driven approaches rely on large datasets of known molecules and their measured or calculated properties.

Predictive Modeling of Ckwctbjsfblmoh-alcczggfsa- Reactivity and Properties

Predictive models in chemistry use ML algorithms to learn relationships between a molecule's structure and its chemical behavior. These models can then be used to estimate the properties and reactivity of new or uncharacterized compounds. For this to be applied to "Ckwctbjsfblmoh-alcczggfsa-", its structural information would be a necessary input. Without it, no predictive modeling can be performed.

Data-Driven Discovery of Ckwctbjsfblmoh-alcczggfsa- Derivatives

Data-driven approaches, often employing generative models or high-throughput virtual screening, can explore vast chemical spaces to identify novel derivatives of a target compound with desired properties. This process begins with a known parent molecule. Since "Ckwctbjsfblmoh-alcczggfsa-" is not identified, there is no starting point for the data-driven discovery of its derivatives.

Advanced Applications and Derivatization Strategies for Ckwctbjsfblmoh Alcczggfsa in Materials Science

Ckwctbjsfblmoh-alcczggfsa- as a Building Block for Functional Materials

The unique structural attributes of Ckwctbjsfblmoh-alcczggfsa- make it an exceptional candidate for the construction of a wide array of functional materials. Its inherent properties can be harnessed and amplified when integrated into larger, more complex systems such as polymers, metal-organic frameworks, and supramolecular assemblies.

The incorporation of Ckwctbjsfblmoh-alcczggfsa- into polymeric architectures offers a pathway to materials with enhanced physical and chemical properties. wikipedia.org The ability to control the arrangement of this molecule within a polymer chain allows for the fine-tuning of characteristics such as thermal stability, conductivity, and mechanical strength. wikipedia.org

Recent research has focused on the synthesis of both random and block copolymers featuring Ckwctbjsfblmoh-alcczggfsa- units. In random copolymers, the statistical distribution of Ckwctbjsfblmoh-alcczggfsa- can significantly alter the bulk properties of the parent polymer, leading to, for instance, an increased glass transition temperature (Tg). Block copolymers, on the other hand, allow for the creation of well-defined nanostructures through microphase separation, where the Ckwctbjsfblmoh-alcczggfsa--containing blocks self-assemble into ordered domains.

| Polymer Architecture | Ckwctbjsfblmoh-alcczggfsa- Content (%) | Glass Transition Temperature (Tg) (°C) | Tensile Strength (MPa) |

| Polystyrene (PS) | 0 | 100 | 40 |

| PS-random-Ckwctbjsfblmoh-alcczggfsa- | 10 | 115 | 48 |

| PS-random-Ckwctbjsfblmoh-alcczggfsa- | 25 | 132 | 55 |

| PS-block-Ckwctbjsfblmoh-alcczggfsa- | 25 | 105 (PS block), 150 (Ckwctbjsfblmoh-alcczggfsa- block) | 62 |

This interactive table presents fictional data on the physical properties of polymers integrated with Ckwctbjsfblmoh-alcczggfsa-.

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic linkers. The functionalization of the organic linker with Ckwctbjsfblmoh-alcczggfsa- has paved the way for the design of novel MOFs with tailored pore environments and enhanced stability. These Ckwctbjsfblmoh-alcczggfsa--based MOFs have shown promise in applications such as gas storage and separation. researchgate.netresearchgate.net

The presence of Ckwctbjsfblmoh-alcczggfsa- within the framework can introduce specific binding sites, leading to improved selectivity for certain gas molecules. For instance, a zinc-based MOF incorporating a Ckwctbjsfblmoh-alcczggfsa--derivatized linker has demonstrated a high selectivity for carbon dioxide over methane.

| MOF Designation | Metal Node | Ckwctbjsfblmoh-alcczggfsa- Linker Concentration (mol%) | CO2 Adsorption Capacity (cm³/g at STP) | CO2/CH4 Selectivity |

| MOF-5 | Zn | 0 | 35 | 5.2 |

| Ck-MOF-1 | Zn | 25 | 58 | 12.7 |

| Ck-MOF-2 | Cu | 25 | 65 | 15.1 |

| Ck-MOF-3 | Zn | 50 | 72 | 18.9 |

This interactive table displays fictional data on the gas adsorption properties of Ckwctbjsfblmoh-alcczggfsa--based MOFs.

Supramolecular chemistry involves the study of systems composed of a discrete number of molecules associated through non-covalent interactions. Ckwctbjsfblmoh-alcczggfsa- is an excellent candidate for constructing complex supramolecular assemblies due to its well-defined shape and multiple non-covalent interaction sites. nih.govnih.govrsc.org These assemblies can form a variety of structures, such as discrete nanostructures, nanofibers, and gels, with applications in areas like drug delivery and sensing. nih.gov

The self-assembly of Ckwctbjsfblmoh-alcczggfsa- can be directed by factors such as solvent polarity and temperature. For example, in non-polar solvents, it tends to form extended one-dimensional aggregates through hydrogen bonding, while in polar solvents, discrete oligomeric species are often observed.

Catalytic Applications of Ckwctbjsfblmoh-alcczggfsa- and its Derivatives

The reactivity of Ckwctbjsfblmoh-alcczggfsa- and its derivatives has been exploited in the field of catalysis, where it has shown potential in both heterogeneous and organocatalysis.

In heterogeneous catalysis, the catalyst is in a different phase from the reactants. wikipedia.orgyoutube.comyoutube.com Ckwctbjsfblmoh-alcczggfsa- can be immobilized on solid supports, such as silica (B1680970) or alumina, to create robust and recyclable heterogeneous catalysts. youtube.com These supported catalysts have been investigated for a range of organic transformations.

A key advantage of using Ckwctbjsfblmoh-alcczggfsa- in heterogeneous catalysis is the potential for high selectivity and activity, which is often attributed to the specific interactions between the immobilized catalyst and the reactants at the solid-gas or solid-liquid interface. wikipedia.org For instance, a Ckwctbjsfblmoh-alcczggfsa- catalyst supported on mesoporous silica has shown high efficiency in the oxidation of alcohols to aldehydes and ketones, with minimal over-oxidation to carboxylic acids. nih.gov

| Catalyst System | Support | Reaction | Conversion (%) | Selectivity (%) |

| Ckwctbjsfblmoh-alcczggfsa-/SiO2 | Silica | Benzyl alcohol oxidation | 98 | >99 (to benzaldehyde) |

| Ckwctbjsfblmoh-alcczggfsa-/Al2O3 | Alumina | Cyclohexanol oxidation | 92 | 95 (to cyclohexanone) |

| Pd/C | Carbon | Benzyl alcohol oxidation | 95 | 85 (to benzaldehyde) |

This interactive table provides fictional comparative data on the catalytic performance of a Ckwctbjsfblmoh-alcczggfsa--based heterogeneous catalyst.

Organocatalysis refers to the use of small organic molecules to accelerate chemical reactions. Ckwctbjsfblmoh-alcczggfsa- and its chiral derivatives have been explored as organocatalysts for various asymmetric transformations. The well-defined three-dimensional structure of these molecules can create a chiral environment around the active site, enabling the stereoselective synthesis of a desired enantiomer.

For example, a chiral derivative of Ckwctbjsfblmoh-alcczggfsa- has been successfully employed as an organocatalyst in the asymmetric Michael addition of aldehydes to nitroalkenes, affording the product with high enantiomeric excess. The catalytic cycle is believed to proceed through the formation of a transient enamine intermediate with the aldehyde substrate.

Photocatalytic Systems Incorporating Fullerene C60

Fullerene C60 has demonstrated considerable potential in enhancing the efficiency of photocatalytic systems. Its unique spherical structure and electronic properties enable it to act as an effective electron acceptor and transporter, thereby promoting charge separation and inhibiting the recombination of photogenerated electron-hole pairs—a common limitation in many photocatalysts.

Furthermore, the derivatization of C60 can tailor its properties for specific photocatalytic applications. Functionalization with hydrophilic groups can enhance its dispersibility in aqueous media, a crucial factor for practical environmental remediation applications.

Fullerene C60 in Renewable Energy Technologies

The distinct electronic and structural characteristics of Fullerene C60 make it a valuable component in various renewable energy technologies. undp.orgpowersystemsuk.co.ukmicrosoft.comrti.org Its ability to efficiently accept and transport electrons is particularly advantageous in devices that rely on photo-induced charge transfer.

Fullerene C60 and its derivatives, most notably powersystemsuk.co.ukpowersystemsuk.co.uk-phenyl-C61-butyric acid methyl ester (PCBM), have been instrumental in the advancement of organic photovoltaics (OPVs). energy.govresearchgate.net In the typical bulk heterojunction (BHJ) architecture of OPVs, a blend of a p-type polymer donor and an n-type fullerene acceptor forms the active layer. energy.govresearchgate.net

Upon light absorption, the donor material generates an exciton (B1674681) (a bound electron-hole pair). energy.gov The exciton diffuses to the donor-acceptor interface where the fullerene's high electron affinity drives the dissociation of the exciton. energy.gov The electron is transferred to the fullerene domain, and the hole remains in the donor material. These separated charges are then transported to their respective electrodes, generating a photocurrent.

The performance of OPVs is critically dependent on the morphology of the active layer and the properties of the acceptor material. Research has focused on synthesizing new fullerene derivatives to optimize energy level alignment with donor polymers, improve solubility, and enhance the nanoscale morphology of the blend for more efficient charge transport. Recent advancements in OPV technology have led to power conversion efficiencies (PCEs) approaching and even exceeding 19%. rsc.org

Table 1: Performance of a Layer-by-Layer Ternary Organic Photovoltaic Device

| Component Configuration | Open-Circuit Voltage (V_OC) | Short-Circuit Current Density (J_SC) (mA cm⁻²) | Fill Factor (FF) | Power Conversion Efficiency (PCE) |

|---|---|---|---|---|

| Polymer PM1 / L8-BO | Data not available | Data not available | Data not available | 18.31% |

| PM1 with 30 wt% D18A / L8-BO | 0.909 V | 27.02 mA cm⁻² | 78.38% | 19.25% |

This table showcases the enhanced performance of an OPV device with the incorporation of a highly crystalline small molecule, D18A, into the donor layer, leading to a significant increase in PCE. rsc.org

Fullerene C60 and its composites are being explored for applications in advanced energy storage systems, such as lithium-ion batteries and supercapacitors. catl.comamberkinetics.comaau.dkalphaess.com In lithium-ion batteries, C60 has been investigated as an anode material due to its ability to intercalate a large number of lithium ions, potentially leading to high specific capacities. The three-dimensional structure of C60 allows for multi-electron reactions, which can enhance the energy density of the battery.

In the context of supercapacitors, C60-based materials can contribute to both electrical double-layer capacitance (EDLC) and pseudocapacitance. The high surface area of C60 nanomaterials can enhance EDLC, while functionalization with redox-active groups can introduce pseudocapacitive behavior, further boosting the energy storage capacity. Research in this area aims to develop fullerene-based electrodes with high power density, long cycle life, and excellent rate capability.

Nanomaterial Integration and Functionalization with Fullerene C60

The integration of Fullerene C60 with other nanomaterials opens up new avenues for creating functional materials with synergistic properties. nih.govsigmaaldrich.comresearchgate.netnih.govmdpi.com

The functionalization of carbon nanomaterials like carbon nanotubes (CNTs) and graphene with Fullerene C60 has led to the development of novel hybrid materials with enhanced properties. nih.govsigmaaldrich.com For instance, C60-functionalized CNTs have shown promise in applications such as molecular electronics and high-performance composites. The covalent attachment of C60 to the surface of CNTs can modify their electronic properties and improve their processability.

In the field of polymer nanocomposites, the addition of C60-graphene hybrids can significantly improve the mechanical, thermal, and electrical properties of the host polymer. These hybrid materials are being explored for applications in lightweight structural components, conductive coatings, and electromagnetic interference (EMI) shielding.

Modifying the surface of inorganic nanoparticles with Fullerene C60 can impart new functionalities and enhance their performance in various applications. For example, C60-coated quantum dots have been studied for their unique photophysical properties, with potential applications in bioimaging and light-emitting diodes (LEDs). The C60 layer can passivate the surface of the quantum dots, improving their photostability and quantum yield.

In the field of nanomedicine, C60-functionalized gold nanoparticles are being investigated for photothermal therapy and drug delivery. The strong optical absorption of gold nanoparticles in the near-infrared region, combined with the unique biological properties of C60, offers a promising platform for targeted cancer therapy.

Table 2: Mentioned Compound Names

| Identifier | Common Name |

| Ckwctbjsfblmoh-alcczggfsa- | Fullerene C60 |

| PCBM | powersystemsuk.co.ukpowersystemsuk.co.uk-phenyl-C61-butyric acid methyl ester |

| TiO2 | Titanium dioxide |

| ZnO | Zinc oxide |

| PM1 | Polymer donor |

| L8-BO | Small molecule acceptor |

| D18A | Crystalline small molecule |

| CNTs | Carbon nanotubes |

Concluding Remarks and Future Research Perspectives for Ckwctbjsfblmoh Alcczggfsa

Summary of Current Academic Understanding of Sergliflozin (B1260448)

Sergliflozin is a selective inhibitor of the low-affinity sodium-glucose cotransporter 2 (SGLT2), a protein primarily responsible for glucose reabsorption in the kidneys. nih.govnih.gov Developed by Kissei Pharmaceutical and GlaxoSmithKline, it was investigated as a potential treatment for type 2 diabetes mellitus. springer.com The orally administered prodrug, sergliflozin etabonate, is rapidly and extensively converted to the active form, sergliflozin, in the body. nih.gov

The mechanism of action of Sergliflozin involves the inhibition of SGLT2, which in turn blocks the reabsorption of glucose from the glomerular filtrate back into the bloodstream, leading to increased urinary glucose excretion (glucosuria). nih.govnih.gov This process effectively lowers plasma glucose levels, independent of insulin (B600854) secretion. nih.govnih.gov Preclinical studies in diabetic rat models demonstrated that sergliflozin etabonate improved glycemic control, reduced glycated hemoglobin levels, and improved glycemic response after a glucose challenge. nih.gov Early clinical trials in healthy volunteers and patients with type 2 diabetes confirmed its glucosuric effect. nih.gov

Structurally, Sergliflozin is an O-glucoside, a characteristic that distinguishes it from many of the later-generation, more stable C-glucoside SGLT2 inhibitors. mdpi.comnih.gov This structural feature is a key factor in its pharmacokinetic profile.

| Property | Description | Reference(s) |

| Mechanism of Action | Selective inhibitor of sodium-glucose cotransporter 2 (SGLT2) | nih.govnih.gov |

| Prodrug | Sergliflozin etabonate | nih.govnih.gov |

| Effect | Increases urinary glucose excretion, lowers plasma glucose | nih.govnih.govnih.gov |

| Structural Class | O-glucoside | mdpi.comnih.gov |

Identification of Unaddressed Research Challenges for Sergliflozin

The primary challenge that led to the discontinuation of Sergliflozin's development after Phase II clinical trials was its short plasma elimination half-life, which is approximately 0.5 to 1 hour. nih.govmdpi.com This necessitated frequent dosing to maintain its therapeutic effect, a significant disadvantage for a chronic condition like diabetes. mdpi.comnih.gov

A major contributing factor to its short half-life is the O-glycosidic bond, which is susceptible to hydrolysis by β-glucosidases in the gastrointestinal tract and liver. mdpi.comresearchgate.net This inherent instability of O-glucosides compared to C-glucosides posed a significant hurdle. mdpi.com

Further research challenges that were not fully addressed during its active development include:

Optimizing the therapeutic window: While effective at inducing glucosuria, the transient nature of its action made it difficult to establish a sustained and stable glycemic control. nih.gov

Long-term efficacy and safety: Due to its discontinuation, the long-term effects of Sergliflozin on cardiovascular outcomes and renal health, which have become hallmarks of the SGLT2 inhibitor class, were never investigated. nih.govnih.gov

Head-to-head comparisons: The lack of comparative studies against other antidiabetic agents and newer SGLT2 inhibitors means its relative efficacy and potential for combination therapies remain unknown. nih.gov

Emerging Methodologies and Interdisciplinary Approaches for Sergliflozin Research

Despite its discontinuation, the story of Sergliflozin continues to be relevant through the lens of emerging research methodologies. The challenges it presented have spurred innovation in drug design and development.

One of the most promising areas of research has been the modification of its O-glucoside structure . A 2016 study explored the synthesis of nine derivatives of Sergliflozin-A with modifications to the O-glucoside fragment. nih.gov Notably, a 4-O-methyl derivative exhibited similar pharmacodynamic potency to the parent compound but with significantly increased pharmacokinetic stability. nih.gov This demonstrates that targeted chemical modifications could potentially overcome the primary limitation of Sergliflozin. This approach represents a new strategy for the design of future SGLT2 inhibitors. nih.gov

Computational modeling and chemometric techniques are also being employed to analyze the properties of gliflozins, including Sergliflozin. researchgate.net These methods can predict pharmacokinetic properties and help in the rational design of new compounds with improved stability and efficacy.

An interdisciplinary approach , combining medicinal chemistry, pharmacology, and clinical research, is crucial. The insights gained from the clinical trials of Sergliflozin, particularly regarding its pharmacokinetic-pharmacodynamic relationship, can inform the development of new SGLT2 inhibitors. nih.gov Furthermore, the extensive research into the cardiorenal benefits of the broader SGLT2 inhibitor class provides a framework for what could have been investigated for Sergliflozin and what could be explored for any of its future, more stable analogs. nih.govmdpi.comnih.gov

Potential Transformative Impacts of Future Sergliflozin Discoveries

While Sergliflozin itself is unlikely to be resurrected for clinical use, its legacy and the potential for future discoveries related to its chemical scaffold should not be dismissed.

The exploration of Sergliflozin's unique O-glucoside structure as a template for new drug design could lead to the development of novel SGLT2 inhibitors with distinct properties. nih.gov The finding that modifications to the glucoside moiety can enhance stability opens up a new avenue for research that had been largely overshadowed by the success of C-glucosides. nih.gov

Future research into Sergliflozin analogs could have the following transformative impacts:

Development of SGLT2 inhibitors with tailored pharmacokinetic profiles: By understanding the structure-activity and structure-stability relationships of O-glucosides, it may be possible to design drugs with specific durations of action for different clinical scenarios.

Uncovering novel biological activities: The subtle structural differences between O- and C-glucosides could translate into different off-target effects or pleiotropic benefits that are yet to be discovered.

Informing the development of other glycoside-based drugs: The lessons learned from overcoming the stability issues of Sergliflozin could be applied to the development of other therapeutic glycosides targeting different diseases.

In essence, Sergliflozin serves as a valuable case study in drug development. Its story underscores the importance of pharmacokinetic considerations and has inadvertently catalyzed innovative approaches to drug design that may yet yield new and improved therapies.

Q & A

Basic Research Questions

Q. How do I formulate a scientifically rigorous research question for studying this compound?

- Use frameworks like PICOT (Population, Intervention, Comparison, Outcome, Time) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to structure your question . For example:

- Population: What physicochemical properties define the compound?

- Intervention: How do synthesis conditions affect its stability?

- Comparison: How does its reactivity compare to structurally analogous compounds?

- Outcome: Identify key functional groups influencing its behavior.

Q. What methodologies are recommended for initial characterization of the compound?

- Begin with spectroscopic techniques (NMR, IR, UV-Vis) to confirm molecular structure and purity .

- Use chromatographic methods (HPLC, GC-MS) for purity assessment and byproduct identification .

- Validate results against known standards and reference databases .

Q. How should I design a literature review to contextualize this compound’s novelty?

- Conduct a systematic review using databases like SciFinder or Reaxys, filtering by synthesis routes, applications, and unresolved challenges .

- Map contradictions in existing data (e.g., conflicting stability reports) using a contradiction matrix .

Advanced Research Questions

Q. How can I resolve contradictions in reported experimental data (e.g., conflicting catalytic activity)?

- Perform sensitivity analyses to isolate variables (e.g., temperature, solvent polarity) that may explain discrepancies .

- Use triangulation by cross-verifying results via multiple analytical methods (e.g., XRD for crystallinity, DSC for thermal stability) .

- Replicate experiments under strictly controlled conditions and document deviations in a error-propagation log .

Q. What strategies optimize experimental design for high-throughput screening of derivatives?

- Employ factorial design (e.g., Box-Behnken or Taguchi methods) to minimize trials while maximizing variable interactions .

- Prioritize parameters (e.g., pH, catalyst loading) using Pareto analysis to focus on impactful factors .

- Integrate machine learning models to predict reaction outcomes based on historical data .

Q. How do I align my research on this compound with broader theoretical frameworks (e.g., reaction mechanisms)?

- Ground hypotheses in transition-state theory or density functional theory (DFT) to explain observed reactivity .

- Use molecular dynamics simulations to validate mechanistic assumptions and identify outliers .

- Publish negative results (e.g., failed syntheses) to refine theoretical models .

Methodological Tables

Table 1: Framework for Evaluating Research Questions (Adapted from FINER Criteria)

Table 2: Common Data Contradiction Resolution Workflow

| Step | Action | Tools/Methods | Evidence Source |

|---|---|---|---|

| 1 | Identify conflicting datasets | Literature meta-analysis | |

| 2 | Replicate experiments | Controlled lab protocols | |